SUP2 protein - 133737-87-8

SUP2 protein

Catalog Number: EVT-1520303
CAS Number: 133737-87-8
Molecular Formula: C12H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The SUP2 protein, also known as Suppressor of Ty1 2, is a specific protein found in the yeast species Saccharomyces cerevisiae. This protein plays a crucial role in the cellular processes associated with the suppression of Ty1 transposable elements, which are retrotransposons that can integrate into the yeast genome and potentially disrupt normal gene function. The understanding of SUP2 protein is essential for studying genetic regulation and the mechanisms of transposable elements in eukaryotic organisms.

Source

The SUP2 protein is encoded by the SUP2 gene located on chromosome VI of Saccharomyces cerevisiae. The gene's sequence and functional annotations can be accessed through various genomic databases, including the Saccharomyces Genome Database, which provides comprehensive information regarding its structure and function .

Classification

SUP2 belongs to a class of proteins involved in RNA processing and regulation. It is classified under proteins that interact with RNA molecules, specifically those that are involved in the suppression of transposable elements within the yeast genome. This classification highlights its role in maintaining genomic stability by mitigating the effects of mobile genetic elements.

Synthesis Analysis

Methods

The synthesis of SUP2 protein follows the general pathway of eukaryotic protein synthesis, which involves transcription and translation processes.

  1. Transcription: The SUP2 gene is transcribed into messenger RNA (mRNA) within the nucleus. This process involves several steps:
    • RNA polymerase binds to the promoter region of the SUP2 gene.
    • The DNA strands unwind, allowing RNA polymerase to synthesize a complementary strand of mRNA.
    • Post-transcriptional modifications occur, including capping, polyadenylation, and splicing to remove introns .
  2. Translation: The mature mRNA is transported to the cytoplasm where ribosomes translate it into the SUP2 protein:
    • Ribosomes recognize the start codon on the mRNA and initiate translation.
    • Transfer RNAs (tRNAs) bring amino acids to the ribosome according to the codons on the mRNA.
    • Peptide bonds form between amino acids, creating a polypeptide chain that folds into a functional protein .

Technical Details

The efficiency of SUP2 synthesis can be influenced by various factors, including transcription factors that bind to regulatory regions of the gene and environmental conditions that affect ribosome activity.

Molecular Structure Analysis

Structure

The SUP2 protein consists of multiple domains that facilitate its interaction with RNA molecules. Its precise three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal how SUP2 interacts with RNA and other proteins involved in transposable element suppression.

Data

Structural data for SUP2 can be found in databases such as the Protein Data Bank, which may provide insights into its molecular conformation and functional sites critical for its activity.

Chemical Reactions Analysis

Reactions

SUP2 is involved in several biochemical reactions related to RNA metabolism:

Technical Details

The binding affinity and kinetics of SUP2 interactions can be studied using techniques such as electrophoretic mobility shift assays or surface plasmon resonance.

Mechanism of Action

Process

The mechanism by which SUP2 exerts its effects involves several key steps:

  1. Recognition: SUP2 recognizes and binds to specific RNA sequences derived from Ty1 elements.
  2. Suppression: By binding to these sequences, it inhibits their translation and subsequent integration into genomic DNA.
  3. Stabilization: It may also promote degradation pathways for these unwanted transcripts, thereby maintaining genomic integrity .

Data

Quantitative analyses using reporter assays can provide data on how effectively SUP2 suppresses Ty1 expression under various conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of SUP2 is approximately 25 kDa.
  • Isoelectric Point: Its isoelectric point indicates how it behaves under different pH conditions, which can affect its solubility and interactions.

Chemical Properties

  • Stability: The stability of SUP2 can be influenced by temperature and ionic strength, which are critical for maintaining its functional conformation.
  • Post-translational Modifications: These modifications may include phosphorylation or ubiquitination, affecting its activity and interactions with other cellular components .
Applications

Scientific Uses

SUP2 has several applications in scientific research:

  • Genetic Studies: Researchers utilize SUP2 to understand mechanisms of transposable element suppression and their implications for genome stability.
  • Biotechnology: Insights gained from studying this protein can inform genetic engineering strategies aimed at enhancing yeast strains used in fermentation or bioproduction processes.
  • Disease Models: Given its role in genomic stability, SUP2 may serve as a model for studying similar mechanisms in higher eukaryotes, including humans, particularly concerning cancer biology where transposable elements play a role .
Introduction

Historical Discovery and Nomenclature of SUP2 in Saccharomyces cerevisiae

The SUP2 gene (later identified as SUP35) was first characterized in Saccharomyces cerevisiae in 1988 through nucleotide sequencing, revealing a 2,055-bp open reading frame encoding a 76.5-kDa protein [1]. Initially termed SUP2 based on its genetic classification as an omnipotent suppressor, it was mapped to chromosome IV via classical genetic techniques. The gene produces a single 2.3-kb transcript, with codon bias analysis indicating low endogenous expression levels [1]. The dual nomenclature (SUP2/SUP35) arose from parallel research groups: "SUP35" reflects its role in translation termination fidelity (as a eukaryotic Release Factor 3, eRF3), while "SUP2" denotes its suppressor phenotype in genetic screens. This duality underscores its dual molecular identities—a genetic suppressor and a core translational component.

Table 1: Key Features of the SUP2/SUP35 Gene

PropertyDetail
Gene Length2,055 bp (ORF)
Protein Size76.5 kDa
Transcript Size2.3 kb
Chromosomal LocationChromosome IV
DomainsN-terminal (Prion-forming), C-terminal (eRF3 homology)

Biological Significance of tRNA Genes in Eukaryotic Translation Fidelity

The fidelity of eukaryotic translation hinges on precise codon-anticodon recognition, where tRNA genes play a pivotal role. Nonsense mutations introduce premature termination codons (PTCs: UAA, UAG, UGA), leading to truncated proteins. Near-cognate tRNAs—those with anticodons differing by one nucleotide from PTCs—can erroneously incorporate amino acids at stop codons, causing readthrough events. SUP2 modulates this process by forming a complex with SUP45 (eRF1), which competitively blocks near-cognate tRNA binding at PTCs [3] [5]. This complex enhances termination accuracy by hydrolyzing peptidyl-tRNA and facilitating ribosomal dissociation. Mutations in SUP2 disrupt this fidelity, allowing near-cognate tRNAs to outcompete the termination machinery, thereby enabling nonsense suppression [3] [8].

SUP2 as a Model System for Studying Nonsense Suppression Mechanisms

SUP2 serves as a paradigm for dissecting nonsense suppression due to its dual functionality:

  • Genetic Flexibility: Deletion analyses show that amino acids 1–154 of the N-terminal domain are sufficient for suppressor activity when overexpressed, while the C-terminal domain (homologous to eEF-1α) is essential for viability [4].
  • Prion Propagation: The N-terminal domain forms amyloid aggregates in the [PSI+] prion state, which sequesters SUP35, reducing termination efficiency and genome-wide nonsense suppression [3].
  • Evolutionary Conservation: Studies in Pichia pinus reveal conserved SUP2 orthologs with similar domain architectures, enabling cross-species mechanistic insights [4].This system illuminates how translational fidelity is balanced against adaptive genetic plasticity, providing a template for studying human diseases caused by nonsense mutations.

Table 2: SUP2-Dependent Nonsense Suppression Mechanisms

MechanismMolecular Consequence
SUP2 Mutation (e.g., sup2-)Reduced eRF3 GTPase activity → impaired stop codon recognition
SUP2 OverexpressionSaturation of termination complexes → increased near-cognate tRNA incorporation
[PSI+] Prion FormationAggregated SUP35 → loss of functional eRF3 → genome-wide readthrough

Properties

CAS Number

133737-87-8

Product Name

SUP2 protein

Molecular Formula

C12H13NO

Synonyms

SUP2 protein

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